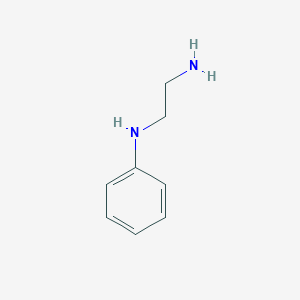

N-Phenylethylenediamine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de P1101 implica la conjugación de interferón alfa-2b con polietilenglicol. Este proceso típicamente incluye los siguientes pasos:

Activación del Polietilenglicol: El polietilenglicol se activa utilizando un reactivo adecuado, como el carbonato de succinimida.

Conjugación: El polietilenglicol activado se conjuga luego con la prolina N-terminal del interferón alfa-2b en condiciones controladas, típicamente en un tampón acuoso a un pH y temperatura específicos.

Purificación: El conjugado resultante se purifica utilizando técnicas cromatográficas para eliminar cualquier polietilenglicol no reaccionado y otras impurezas.

Métodos de Producción Industrial

La producción industrial de P1101 sigue una ruta sintética similar pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, a menudo involucrando sistemas automatizados para el control preciso de las condiciones de reacción. El producto final se somete a un riguroso control de calidad para garantizar la consistencia y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

P1101 principalmente experimenta:

Oxidación: Esta reacción puede ocurrir en los residuos de metionina dentro de la proteína interferón alfa-2b.

Reducción: Las reacciones de reducción pueden involucrar los puentes disulfuro dentro de la estructura de la proteína.

Sustitución: Las reacciones de sustitución son menos comunes pero pueden ocurrir en condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: Ditiotreitol u otros agentes reductores en una solución tamponada.

Sustitución: Reactivos específicos dependiendo de la sustitución deseada, a menudo bajo pH y temperatura controlados.

Principales Productos Formados

Oxidación: Formas oxidadas de interferón alfa-2b.

Reducción: Formas reducidas de interferón alfa-2b con puentes disulfuro alterados.

Sustitución: Derivados sustituidos de interferón alfa-2b.

Aplicaciones Científicas De Investigación

Catalysis

N-Phenylethylenediamine has been utilized as a ligand in coordination chemistry, particularly in the formation of metal complexes that exhibit catalytic properties. These complexes have been studied for their effectiveness in various reactions, including:

- C-C Coupling Reactions : PED-based metal complexes have shown promise in catalyzing cross-coupling reactions, which are pivotal in synthesizing complex organic molecules.

- Photocatalytic Applications : Research indicates that PED derivatives can facilitate photocatalytic processes, enhancing reaction rates under light irradiation conditions .

Pharmaceutical Development

The potential of this compound in drug design is notable, particularly due to its ability to form stable complexes with metal ions, which can enhance the pharmacokinetic properties of pharmaceutical agents. Specific applications include:

- Anticancer Agents : Complexes formed with platinum and other metals using PED as a ligand have demonstrated promising anticancer activity. Studies suggest that these complexes can effectively bind to DNA, disrupting cancer cell proliferation .

- Chelating Agents : PED's ability to chelate metal ions makes it a candidate for developing drugs aimed at treating metal toxicity or enhancing drug delivery systems.

Corrosion Inhibition

This compound has been investigated for its capacity to inhibit corrosion on metal surfaces. Research findings indicate that:

- Protective Layer Formation : When applied to metal surfaces, PED forms a protective layer that prevents corrosive agents from interacting with the metal substrate. This property is particularly beneficial in industrial applications where metal integrity is crucial.

Analytical Chemistry

In analytical chemistry, this compound serves as an effective reagent for detecting and quantifying metal ions in various samples. Key applications include:

- Metal Ion Detection : PED's chelating ability allows it to form colored complexes with metal ions, facilitating their detection through spectrophotometric methods.

- Biochemical Assays : The compound's interaction with different metal ions has been leveraged in biochemical assays, improving the sensitivity and specificity of detection methods .

Data Table: Comparative Analysis of this compound Applications

Case Studies

-

Corrosion Inhibition Study :

A study published in a materials science journal highlighted the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The results indicated that the presence of PED significantly reduced corrosion rates compared to untreated samples. -

Pharmaceutical Application :

Research involving platinum complexes demonstrated that this compound derivatives could enhance the efficacy of chemotherapeutic agents by improving their interaction with cellular targets, thereby increasing therapeutic outcomes while minimizing side effects. -

Analytical Method Development :

A recent publication detailed the development of a spectrophotometric method utilizing this compound for the detection of lead ions in environmental samples. The method showcased high sensitivity and selectivity, making it suitable for routine analysis.

Mecanismo De Acción

P1101 ejerce sus efectos a través de la activación del receptor de interferón, lo que lleva a la activación de la vía de señalización JAK-STAT. Esta activación da como resultado la transcripción de genes estimulados por interferón, que desempeñan un papel crucial en las respuestas antivirales, antiproliferativas e inmunomoduladoras. La modificación de polietilenglicol mejora la estabilidad y la vida media del compuesto, lo que permite una dosificación menos frecuente .

Comparación Con Compuestos Similares

Compuestos Similares

Interferón alfa-2b: La forma no modificada de la proteína utilizada en diversas terapias antivirales y anticancerosas.

Peginterferón alfa-2a: Otro interferón modificado con polietilenglicol utilizado en el tratamiento de la hepatitis C y otras afecciones.

Singularidad

P1101 es único debido a su naturaleza de acción ultra prolongada, lo que permite una dosificación quincenal en comparación con la dosificación más frecuente requerida para otros interferones. Esto da como resultado una mejor adherencia del paciente y una reducción de los efectos secundarios .

Actividad Biológica

N-Phenylethylenediamine (NPEA) is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of NPEA, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its two amino groups (-NH2) attached to a phenyl and an ethylene bridge. Its molecular formula is C8H12N2, with a molecular weight of 152.20 g/mol. The compound exists in various forms, including its hydrochloride salt, which is often used in biological studies.

Biological Activities

1. Anticancer Activity

NPEA has been evaluated for its anticancer properties, particularly as a potential inhibitor of tubulin polymerization. A study assessed the antiproliferative activity of NPEA derivatives on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations, leading to cell cycle arrest in the G2/M phase .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| NPEA | 5.6 | HT-29 |

| NPEA | 3.4 | M21 |

| NPEA | 4.1 | MCF7 |

2. Neuroprotective Effects

Research has demonstrated that NPEA acts as a σ receptor ligand, which may contribute to its neuroprotective effects. In animal models, NPEA derivatives have shown promise in attenuating cocaine-induced convulsions, suggesting a potential role in treating stimulant abuse disorders . This effect is attributed to the compound's ability to modulate neurotransmitter systems.

3. Antimicrobial Activity

NPEA has also been investigated for its antimicrobial properties. Studies have reported that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study involving NPEA derivatives, researchers observed that these compounds inhibited tumor growth in chick chorioallantoic membrane assays. The most potent derivatives were found to block angiogenesis effectively, indicating their potential as anti-angiogenic agents in cancer therapy .

Case Study 2: Neuroprotection

In another study focused on neuroprotection, NPEA was administered to mice subjected to cocaine exposure. The results showed that mice treated with NPEA displayed significantly reduced seizure activity compared to the control group, highlighting its therapeutic potential in managing cocaine addiction .

The mechanisms underlying the biological activities of NPEA are multifaceted:

- Tubulin Inhibition : NPEA and its derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division.

- σ Receptor Modulation : As a σ receptor ligand, NPEA influences neurotransmitter release and neuronal excitability, providing neuroprotective effects.

- Membrane Disruption : The antimicrobial activity is likely due to the compound's ability to integrate into bacterial membranes, leading to cell lysis.

Propiedades

IUPAC Name |

N'-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIDXARMXNJACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061861 | |

| Record name | N-Phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-40-0 | |

| Record name | N-Phenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.